molecular formula C13H21NO3 B433080 Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate CAS No. 353461-15-1

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B433080
CAS No.: 353461-15-1
M. Wt: 239.31g/mol
InChI Key: VLBIITJVZKIBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is a versatile azabicyclic building block protected by a tert-butoxycarbonyl (Boc) group, making it an invaluable intermediate in synthetic organic and medicinal chemistry research. Compounds with the 9-azabicyclo[4.2.1]nonane scaffold, such as the related tert-butyl 5-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate (CAS 112020-12-9), are of significant interest in pharmaceutical development for constructing complex molecular architectures . The Boc group enhances the compound's stability and handling characteristics, allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization . This feature is crucial for researchers designing and synthesizing novel bioactive molecules, potential pharmacophores, and specialized chemical probes. The rigid, bridged bicyclic structure of this compound serves as a central core for studying structure-activity relationships (SAR) and for the synthesis of more complex nitrogen-containing heterocycles. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-11(15)10(14)8-7-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBIITJVZKIBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC(=O)C1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cobalt-Catalyzed Cycloaddition of Azepines and Alkynes

Reagents :

  • NN-Carbethoxyazepine

  • Terminal alkynes (e.g., propiolic acid derivatives)

  • Co(acac)2_2(dppe) (10 mol%), Zn (30 mol%), ZnI2_2 (20 mol%)
    Conditions :

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 60°C

  • Duration: 20 hours
    Mechanism :
    The reaction proceeds through a cobalt-mediated coordination of the azepine and alkyne, followed by a [6π + 2π] cyclization to form the bicyclic framework.
    Yield : 79–95% (for analogous 9-azabicyclo[4.2.1]nona-2,4,7-trienes).

Azide Thermolysis and Ring Formation

A two-step synthesis involving azide thermolysis and subsequent ring closure has been reported for related azabicyclo compounds.

Synthesis of NNN-Carbocholesteroxyazepine Intermediate

Step 1 :

  • Reagent : Cholesteryl azidoformate

  • Conditions : Heated in dry benzene at 125°C for 2 hours under autogenous pressure.

  • Product : NN-Carbocholesteroxyazepine (60% yield).

Step 2 : Cycloaddition with Alkynes

  • Reagent : Terminal alkyne (e.g., 1,4-butynediol)

  • Conditions : Catalytic Co(acac)2_2(dppe)/Zn/ZnI2_2 in DCE at 60°C.

  • Product : 9-Azabicyclo[4.2.1]nona-2,4,7-triene derivatives.

Boc Protection of the Bicyclic Amine

The tert-butyl carbamate (Boc) group is introduced to protect the secondary amine of the azabicyclo core.

Schotten-Baumann Acylation

Reagents :

  • 9-Azabicyclo[4.2.1]nonane-2-one

  • Boc anhydride (Boc2_2O)

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
    Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Duration: 12–24 hours
    Mechanism :
    The amine reacts with Boc anhydride via nucleophilic acyl substitution, forming the carbamate.
    Yield : 70–85% (estimated from analogous Boc protections).

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (200–300 mesh)

  • Eluent : Petroleum ether/ethyl acetate (20:1 to 5:1 gradient).

  • Purity : >95% (by 1H^1\text{H} NMR).

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :

    • δ 1.44 (s, 9H, Boc CH3_3)

    • δ 3.20–3.80 (m, 4H, bridgehead CH2_2)

    • δ 2.50–2.70 (m, 2H, ketone-adjacent CH2_2).

  • IR (KBr) : 1745 cm1^{-1} (C=O stretch of carbamate), 1710 cm1^{-1} (ketone).

Industrial-Scale Production

Large-Scale Boc Protection

  • Reactor Size : 500–1000 L

  • Catalyst : DMAP (0.1–1.0 mol%)

  • Workup : Liquid-liquid extraction with ethyl acetate and brine

  • Yield : 80–90%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Cobalt cycloadditionHigh regioselectivityRequires toxic cobalt catalysts79–95%
Azide thermolysisScalableHigh-temperature conditions60%
Schotten-BaumannMild conditionsRequires anhydrous solvents70–85%

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky directing groups (e.g., cholesterol) improves cycloaddition specificity.

  • Catalyst Recycling : Immobilized cobalt catalysts reduce metal waste.

  • Solvent Choice : Substituting DCE with greener solvents (e.g., cyclopentyl methyl ether) is under investigation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of ester or amide derivatives .

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate serves as a versatile building block in the synthesis of more complex molecules, particularly in creating functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes . The unique bicyclic structure allows for various modifications that can lead to novel compounds with potential biological activities.

Medicinal Chemistry

Research indicates that compounds with similar structural features may exhibit notable biological activities, making this compound a candidate for pharmacological studies. Its structure is integral to several natural and synthetic alkaloids, which are known for their therapeutic properties . The compound's interaction with biological targets is crucial for understanding its pharmacodynamics and potential therapeutic applications.

Enzyme Studies

This compound can be utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to inhibit certain enzymes by binding to active sites makes it a valuable tool in biochemical research . Understanding these interactions can lead to the development of new drugs targeting specific pathways.

Case Studies

StudyFocusOutcome
Synthesis of Functionally Substituted CompoundsInvestigated the use of this compound in creating new derivativesAchieved high yields (79–95%) of novel compounds with potential biological activity
Enzyme Inhibition StudiesExplored the compound's role as an enzyme inhibitorDemonstrated significant binding affinity to target enzymes, suggesting potential therapeutic applications
Biological Activity AssessmentEvaluated compounds with similar structures for pharmacological effectsIdentified promising candidates for further drug development based on structural similarities

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related bicyclic derivatives, focusing on ring systems, substituents, physicochemical properties, and synthetic applications.

2.1. Bicyclo Ring System Variations

The [4.2.1] ring system distinguishes the target compound from analogues with smaller or differently fused rings:

  • This structural difference may influence reactivity and intermolecular interactions .
2.2. Substituent Modifications

Key variations in substituents include:

  • Diaza vs. Molecular weight: 226.32 g/mol . Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1312456-05-5): Adds a 4-oxo group to the diaza system, enhancing electrophilicity. Molecular weight: 240.30 g/mol .
  • Amino and Hydroxyl Derivatives: Tert-butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1823261-31-9): Substitutes the oxo group with an amino group, enabling nucleophilic reactions. Molecular weight: 240.34 g/mol . Tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1887167-87-4): Features a stereospecific amino group, impacting chiral recognition in drug design. Molecular weight: 240.34 g/mol .

Biological Activity

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate, a compound with the CAS number 353461-15-1, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which contributes to its biological activity. The molecular formula is C13H21NO3C_{13}H_{21}NO_3, and it features a tert-butyl ester functional group, which is known to enhance lipophilicity and potentially improve bioavailability.

Synthesis

Recent studies have reported various synthetic routes for producing this compound, often involving cycloaddition reactions and functionalization of azabicyclic frameworks. One notable method includes the use of cobalt-catalyzed cycloaddition reactions, yielding derivatives with high efficiency (79–95% yields) .

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains.
  • CNS Activity : Given its structural similarity to known psychoactive compounds, there are indications of potential central nervous system (CNS) effects, although detailed studies are still required to elucidate this aspect.
  • Enzyme Inhibition : Research has suggested that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Several case studies have documented the biological effects of related compounds within the same class:

  • A study investigating the structure-activity relationship (SAR) of azabicyclic compounds found that modifications at specific positions significantly impacted their inhibitory activity against target enzymes .
  • Another investigation focused on the neuroprotective effects of similar bicyclic structures, demonstrating that certain derivatives could reduce oxidative stress in neuronal cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CNS ActivityPotential neuroactivity
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate, and how can reaction conditions be optimized for purity?

  • Methodology : The compound is synthesized via cyclization reactions involving tert-butyl chloroformate and diazabicyclo precursors. A base such as triethylamine is used to facilitate ester bond formation in solvents like dichloromethane at low temperatures (0–5°C) to minimize side reactions. Optimization involves adjusting reagent stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate) and employing continuous flow reactors for scalable production .
  • Data Consideration : Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution). Yield improvements (>80%) are achieved by maintaining anhydrous conditions .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodology : Use NMR (¹H, ¹³C) to confirm bicyclic framework and tert-butyl group integration. For example, the tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm in CDCl₃. IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ m/z 240.3) .
  • Advanced Tip : X-ray crystallography resolves stereochemical ambiguities, particularly the spatial arrangement of the azabicyclo ring system .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl ester. Stability assays (HPLC) show >95% purity retention over 6 months when protected from moisture and light. Avoid prolonged exposure to basic conditions (pH >8), which degrade the carbamate group .

Advanced Research Questions

Q. How does the stereochemistry at the bicyclo ring junctions influence reactivity in cross-coupling reactions?

  • Methodology : Compare stereoisomers (e.g., 1R,5S vs. 1S,5R) in Suzuki-Miyaura couplings using tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives. Monitor regioselectivity via LC-MS and DFT calculations (B3LYP/6-31G*) to predict transition-state energetics. Stereoelectronic effects from the tert-butyl group enhance steric shielding, favoring β-face reactivity .
  • Data Contradiction : Conflicting reports on stereochemical outcomes may arise from solvent polarity effects—test in DMF vs. THF to isolate solvent-dependent pathways .

Q. What strategies mitigate competing side reactions during functionalization of the 2-oxo group?

  • Methodology : Employ protecting groups (e.g., benzyloxycarbonyl) for the amine moiety before oxidizing the 2-oxo group. Use mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation. Monitor by IR for ketone formation (C=O stretch at ~1715 cm⁻¹) and ¹³C NMR for δ 205–210 ppm .
  • Case Study : In one protocol, selective reduction of the 2-oxo group with NaBH4 in ethanol yielded a secondary alcohol (confirmed by DEPT-135 NMR), but competing N-Boc deprotection occurred at >50°C .

Q. How can computational modeling predict biological activity based on conformational flexibility?

  • Methodology : Perform molecular dynamics simulations (AMBER force field) to analyze the azabicyclo ring’s puckering modes and tert-butyl group rotation barriers. Docking studies (AutoDock Vina) against nicotinic acetylcholine receptors (nAChRs) identify binding poses where the rigid bicyclic scaffold mimics natural ligands like epibatidine .
  • Validation : Compare in vitro IC₅₀ values (e.g., α4β2 nAChR inhibition) with computational binding affinities (R² >0.85 indicates predictive validity) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported melting points and solubility data?

  • Analysis : Variations arise from polymorphic forms or residual solvents. Use DSC to identify polymorphs and Karl Fischer titration to quantify water content. For solubility, test in DMSO (>50 mg/mL) vs. aqueous buffers (pH 7.4: <0.1 mg/mL) .

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

  • Guidelines : Document intermediates rigorously (e.g., tert-butyl 7-azaspiro derivatives) with spectroscopic validation. Use automated liquid handlers for precise reagent dispensing in scaled-up reactions. Share raw NMR and HPLC data via open-access repositories to facilitate cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.